N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a prop-2-enamide moiety
Mechanism of Action
Target of Action
The compound N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}prop-2-enamide, also known as N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide, has been found to interact with several targets. One of the primary targets of this compound is the ryanodine receptor (RyR) . This receptor is a promising target for the development of novel insecticides . Additionally, the compound has shown potent antileishmanial and antimalarial activities, suggesting that it may also target Leishmania aethiopica and Plasmodium berghei .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been suggested that the compound acts as an activator of the insect RyR . In the case of Leishmania aethiopica and Plasmodium berghei, the compound exhibits superior antipromastigote activity
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, activation of the RyR can lead to changes in calcium signaling within the cell . In the case of Leishmania aethiopica and Plasmodium berghei, the compound’s antipromastigote activity suggests that it may interfere with the parasites’ life cycle
Pharmacokinetics
Compounds with similar structures have been found to have good systemic exposure and oral bioavailability
Result of Action
The compound’s interaction with its targets leads to various molecular and cellular effects. For instance, activation of the RyR can lead to changes in intracellular calcium levels, which can affect various cellular processes . The compound’s antipromastigote activity against Leishmania aethiopica and Plasmodium berghei suggests that it may inhibit the growth of these parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide typically involves the reaction of 4-(bromomethyl)phenylprop-2-enamide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with a saturated prop-2-enamide moiety.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(1H-imidazol-1-yl)methyl]phenyl}prop-2-enamide
- N-{4-[(1H-triazol-1-yl)methyl]phenyl}prop-2-enamide
- N-{4-[(1H-tetrazol-1-yl)methyl]phenyl}prop-2-enamide
Uniqueness
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to similar compounds with imidazole, triazole, or tetrazole rings, the pyrazole derivative may exhibit different reactivity and biological activity profiles .
Properties
IUPAC Name |
N-[4-(pyrazol-1-ylmethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-13(17)15-12-6-4-11(5-7-12)10-16-9-3-8-14-16/h2-9H,1,10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWISVUQKDTBCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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